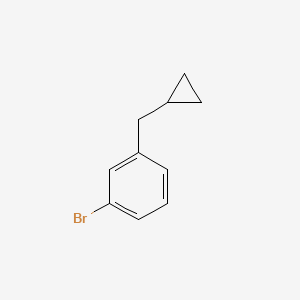
1-Bromo-3-(cyclopropylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Bromo-3-(cyclopropylmethyl)benzene is a brominated aromatic molecule that is structurally characterized by the presence of a bromine atom attached to the benzene ring and a cyclopropylmethyl group at the meta position. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed processes and other organometallic transformations .
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the use of brominating agents such as N-Bromosuccinimide (NBS) or dibromo compounds. For instance, a related compound, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, was prepared and its synthesis reported, indicating the potential for similar synthetic routes to be applied to 1-Bromo-3-(cyclopropylmethyl)benzene . Additionally, the synthesis of complex brominated structures like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from simpler brominated precursors demonstrates the synthetic versatility of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure and spectral characterization of a related compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo annulene, were determined using these techniques, providing insights into the molecular geometry and electronic structure . Density functional theory (DFT) calculations can complement experimental data, offering theoretical insights into the optimized structure and electronic properties of such molecules .
Chemical Reactions Analysis
Brominated benzene derivatives are known to participate in various chemical reactions, serving as building blocks for more complex molecules. The palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine is an example of how these compounds can be transformed into naphthalene and indenoquinoline derivatives . The reactivity of brominated compounds with organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper species, further highlights their utility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the presence of the bromine atom and any additional substituents on the benzene ring. For instance, the steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectral properties, indicating the presence of rotational isomers . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), can be assessed through DFT studies to understand the reactivity and interaction potential of these molecules .
Aplicaciones Científicas De Investigación
Fluorescence Properties
A derivative of 1-Bromo-3-(cyclopropylmethyl)benzene, namely 1-Bromo-4-(2,2-diphenylvinyl) benzene, has been synthesized and its structure characterized by various methods including NMR, IR, and XRD. Notably, this compound exhibits intriguing fluorescence properties, with variations in emission wavelengths and intensity based on the state (solution vs. solid state), demonstrating the potential applications of derivatives of 1-Bromo-3-(cyclopropylmethyl)benzene in materials science and photonics (Zuo-qi, 2015).
Synthesis of ortho-CF2Br-Substituted Biaryls
The application of 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels–Alder reactions for synthesizing ortho-CF2Br-Substituted Biaryls highlights another facet of the chemical's utility. This process showcases the molecule's adaptability in participating in complex reactions, contributing to the field of chemical synthesis and offering pathways to create novel compounds with potential utility in various industries (Muzalevskiy et al., 2009).
Isoindole Synthesis
The compound has been implicated in the synthesis of isoindoles, again emphasizing its versatility in organic synthesis. The Br/Li exchange in this context is a critical step, showcasing the compound's reactivity and potential as a starting material or intermediate in the synthesis of complex organic molecules (Kuroda & Kobayashi, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3-(cyclopropylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-3-1-2-9(7-10)6-8-4-5-8/h1-3,7-8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWOAMARPSFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclopropylmethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)

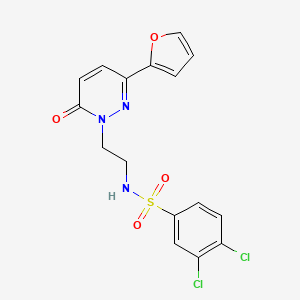
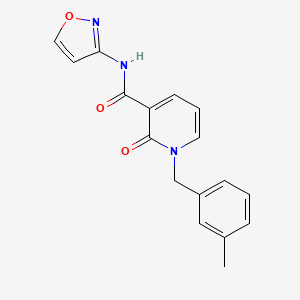
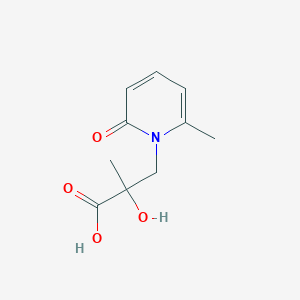
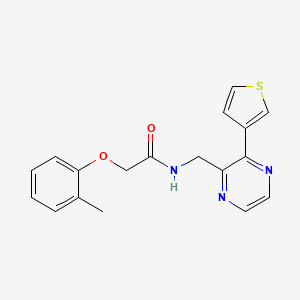
![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)
![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)
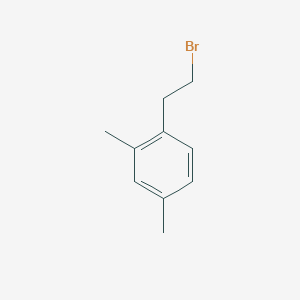

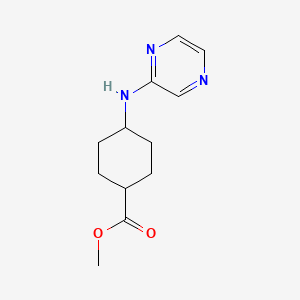
![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)